N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide
Description
N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide is a synthetic heterocyclic compound featuring a tetrahydroquinazolinone core substituted with a hexanamide group at position 2. The tetrahydroquinazolinone scaffold is notable for its fused bicyclic structure, which combines a partially saturated quinazoline ring with a ketone functionality.
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)hexanamide |
InChI |
InChI=1S/C16H23N3O2/c1-4-5-6-7-14(21)19-15-17-10-11-12(18-15)8-16(2,3)9-13(11)20/h10H,4-9H2,1-3H3,(H,17,18,19,21) |
InChI Key |
BPFMCZARKSQUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide typically involves the reaction of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazoline compounds with fewer oxygen atoms.
Substitution: Quinazoline derivatives with various substituted functional groups.
Scientific Research Applications
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The tetrahydroquinazolinone core is a common motif in several bioactive compounds. Key analogs include:
Structural Insights :
- The hexanamide derivative’s linear alkyl chain may improve passive diffusion across biological membranes compared to branched or aromatic analogs .
- Chlorine or aromatic substituents (e.g., 4-chlorophenyl) could enhance target affinity through hydrophobic or electronic interactions but may reduce solubility .
Antifungal Activity
A structurally related chromene-tetrahydroquinazolinone hybrid, 2-amino-4-(1-aryl-4-chloro-1H-imidazole-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitrile, demonstrates antifungal activity against Candida spp., with:
- Minimal Fungistatic Concentration (MFC) : 31.3–62.5 µg/ml
- Minimal Fungicidal Concentration (MFC) : 62.5–125 µg/ml .
The hexanamide’s lipophilicity might enhance penetration into fungal cell membranes, but this requires experimental validation.
Physicochemical and Crystallographic Properties
The crystal structure of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile propan () reveals:
- A nearly planar 4H-pyran ring.
- Puckered cyclohexene ring (max deviation: 0.108 Å).
- Extensive hydrogen-bonding networks (N–H⋯N, N–H⋯O) forming dimeric and layered structures .
These features suggest that tetrahydroquinazolinone derivatives exhibit rigid yet adaptable frameworks, enabling diverse intermolecular interactions.
Biological Activity
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H21N3O2
- Molecular Weight : 275.35 g/mol
- CAS Number : 350715-76-3
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 275.35 g/mol |
| CAS Number | 350715-76-3 |
| Physical State | Solid |
Pharmacological Effects
This compound has been studied for various biological activities:
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It appears to inhibit cell proliferation and induce apoptosis in tumor cells.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies show that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria.
The biological activity of this compound is thought to involve:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : It appears to affect signaling pathways related to apoptosis and inflammation.
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal (2024), researchers evaluated the antitumor efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability after treatment with the compound at concentrations ranging from 10 µM to 50 µM over a 48-hour period.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential therapeutic role in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
